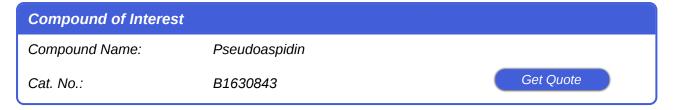


Physical and chemical properties of Pseudoaspidin.

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An In-Depth Technical Guide to the Physical and Chemical Properties of Pseudoaspidin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **Pseudoaspidin**, a naturally occurring acylphloroglucinol. The document details its structural and physicochemical characteristics, outlines experimental protocols for its analysis and isolation, and explores its potential biological activities by examining the signaling pathways modulated by its chemical class.

Physicochemical Properties

Pseudoaspidin is a dimeric acylphloroglucinol derivative found in various plant species, notably in the rhizomes of ferns from the Dryopteris genus and in Agrimonia pilosa[1]. Its structure and properties are summarized below.

Table 1: Chemical Identifiers and Structural Properties of Pseudoaspidin



Property	Value	Reference(s)
IUPAC Name	1-[3-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-2,4-dihydroxy-6-methoxy-5-methylphenyl]butan-1-one	[2]
Molecular Formula	C25H32O8	[2][3]
Molecular Weight	460.52 g/mol	[3][4][5][6]
CAS Number	478-28-4	[3][4][7]
Canonical SMILES	CCCC(=O)C1=C(C(=C(C(=C1 O)CC2=C(C(=C(C(=C2O)C)O C)C(=O)CCC)O)O)C)OC	[2]
Appearance	Powder	[7]

Table 2: Physicochemical Data for **Pseudoaspidin**

Property	Value / Description	Reference(s)
Melting Point	148–150 °C	[6]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.	[6][7]
Purity (Commercial)	Typically ≥95% (HPLC)	[3][8]
XLogP3-AA	5.2	[2]
Hydrogen Bond Donor Count	4	[2]
Storage Conditions	Store as a powder at -20°C. In solvent, store at -80°C.	[7][9]

Experimental Protocols

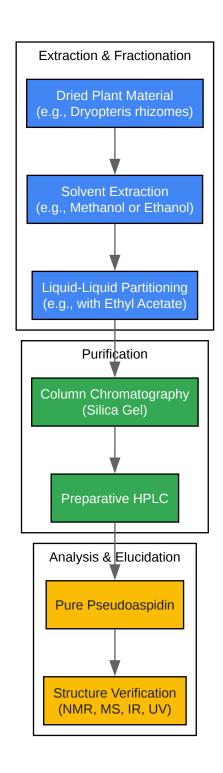


The isolation and characterization of **Pseudoaspidin** involve standard phytochemical techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the primary method for its identification and quantification.

General Isolation and Purification Workflow

The isolation of **Pseudoaspidin** from plant sources such as Dryopteris rhizomes follows a multi-step process involving extraction, fractionation, and chromatographic purification.





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Fig. 1: General workflow for the isolation and identification of **Pseudoaspidin**.

Analytical Methodology: HPLC-MS/MS



The following protocol is based on established methods for the analysis of phenolic compounds in plant extracts containing **Pseudoaspidin**[10].

- Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a photodiode array (PDA) detector and an electrospray ionization triple quadrupole mass spectrometer (ESI-tQ-MS).
- Column: A reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 2.5 μm particle size).
- Mobile Phase:
 - Solvent A: 0.4% formic acid in water.
 - Solvent B: 0.4% formic acid in acetonitrile.
- Gradient Elution: A typical gradient program would be:
 - ∘ 0–2 min: 5.0–7.5% B
 - o 2-7 min: 7.5-15.0% B
 - 7–11 min: 15.0–38.0% B
 - o 11-20 min: 38.0-80.0% B
 - Followed by a wash and re-equilibration phase.
- Flow Rate: 80 μL/min.
- Detection:
 - PDA: Scanning from 200–400 nm.
 - MS: Negative ESI mode.
- Mass Spectrometry Parameters:
 - Source Voltage: -3.0 kV



Desolvation Line Temperature: 250 °C

Heat Block Temperature: 400 °C

Nebulizing Gas (N₂): 3 L/min

Drying Gas (Air): 10 L/min

Structure Elucidation Techniques

The definitive identification of **Pseudoaspidin** relies on a combination of spectroscopic methods.

- Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to determine the proton and carbon framework of the molecule. 2D NMR experiments (COSY, HSQC, HMBC) establish the connectivity between atoms.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition. Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns that help in structural confirmation[6].
- Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy identifies key functional groups (e.g., hydroxyl, carbonyl), while UV spectroscopy provides information about the conjugated systems within the molecule[6].

Biological Activity and Potential Signaling Pathways

While specific mechanistic studies on **Pseudoaspidin** are limited, extensive research on the broader class of acylphloroglucinols provides strong evidence for their interaction with key cellular signaling pathways involved in inflammation and cancer.

Anti-Inflammatory Activity via NF-kB Pathway Inhibition

Acylphloroglucinols isolated from Dryopteris species have demonstrated potent antiinflammatory effects[2]. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of pro-inflammatory genes such as



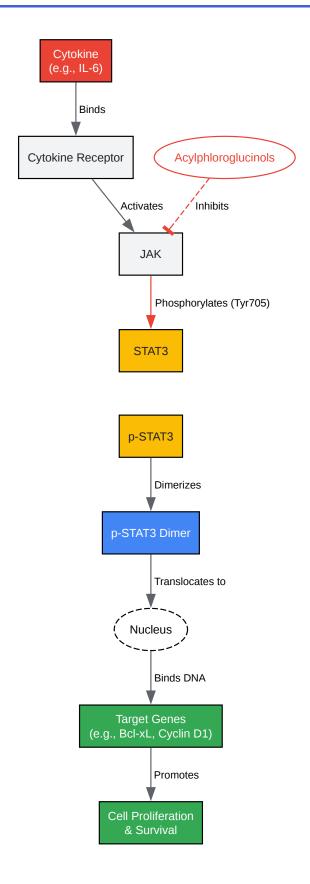
inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Acylphloroglucinols can suppress this activation, thereby reducing the production of inflammatory mediators[11][12].

Fig. 2: Inhibition of the NF-κB inflammatory signaling pathway by acylphloroglucinols.

Anticancer Activity via STAT3 Pathway Inhibition

A related class of compounds, polycyclic polyprenylated acylphloroglucinols (PPAPs), has been shown to exhibit significant antitumor activity by targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway[3][4]. STAT3 is a transcription factor that, when constitutively activated in cancer cells, promotes proliferation, survival, and angiogenesis. PPAPs have been found to inhibit the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus, thereby blocking the transcription of its target oncogenes[8] [13]. Given the structural similarities, this presents a plausible mechanism of action for **Pseudoaspidin**.





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Fig. 3: Inhibition of the STAT3 oncogenic signaling pathway by acylphloroglucinols.



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